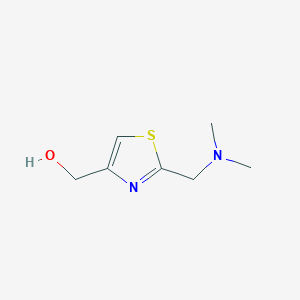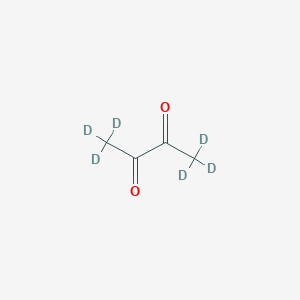
2,3-Butanodiona-D6
Descripción general
Descripción
It is a stable isotope-labeled compound with the molecular formula C4D6O2 and a molecular weight of 92.13 g/mol . This compound is commonly used in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the molecule.
Aplicaciones Científicas De Investigación
2,3-Butanedione-D6 has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 2,3-Butanedione-D6 is the enzyme myosin ATPase . Myosin ATPase is a crucial enzyme involved in muscle contraction and other cellular processes that require movement. It catalyzes the hydrolysis of ATP to generate energy for these processes .
Mode of Action
2,3-Butanedione-D6 functions as an inhibitor of enzymes participating in metabolic pathways by binding to the enzyme’s active site, thereby stopping the enzyme from catalyzing the reaction . Specifically, it acts as a noncompetitive inhibitor of myosin ATPase . This inhibition allows for the study of the enzyme’s kinetics and the metabolic pathways and intermediates implicated in the reaction .
Biochemical Pathways
The inhibition of myosin ATPase by 2,3-Butanedione-D6 affects the actin-myosin interaction, a fundamental process in muscle contraction . This disruption can lead to changes in cell shape and polarity, as well as modulate the paracellular pathway in epithelial cells . Furthermore, it can influence the regulation of ion and water channel activity in cells .
Result of Action
The inhibition of myosin ATPase by 2,3-Butanedione-D6 can lead to a remarkable increase in the number of domes in epithelial cells, indicating increased transport activity . It also causes a reduction of the transepithelial electrical resistance (TER), leading to an increase in the paracellular flux of small molecular weight dextran .
Análisis Bioquímico
Biochemical Properties
2,3-Butanedione-D6 interacts with several enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of l-lactate by Staphylococcus aureus and Staphylococcus epidermidis . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The effects of 2,3-Butanedione-D6 on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce ion and fluid transport in MDCK monolayers .
Molecular Mechanism
At the molecular level, 2,3-Butanedione-D6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2,3-Butanedione-D6 may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3-Butanedione-D6 vary with different dosages in animal models . For instance, increasing the dose of 2,3-Butanedione-D6 during cardiopulmonary resuscitation improves resuscitability in a dose-dependent fashion in a pig model of cardiac arrest .
Metabolic Pathways
2,3-Butanedione-D6 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been used in metabolic engineering of non-pathogenic microorganisms for 2,3-butanediol production .
Transport and Distribution
The transport and distribution of 2,3-Butanedione-D6 within cells and tissues involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of 2,3-Butanedione-D6 and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione-D6 typically involves the deuteration of 2,3-butanedione. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction is usually carried out under acidic or basic conditions to facilitate the exchange process .
Industrial Production Methods
Industrial production of 2,3-Butanedione-D6 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes of chemicals. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Butanedione-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2,3-butanediol.
Cyclocondensation: It reacts with amines to form triazine and pteridine ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Cyclocondensation: Amines are used as reagents under acidic or basic conditions to facilitate the formation of ring systems.
Major Products Formed
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2,3-butanediol.
Cyclocondensation: Triazine and pteridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanedione (Diacetyl): The non-deuterated form of 2,3-Butanedione-D6, commonly used in the food industry for its buttery flavor.
2,3-Pentanedione: Another diketone with similar chemical properties but a different carbon chain length.
Acetoin: A related compound with a hydroxyl group instead of a second carbonyl group.
Uniqueness
2,3-Butanedione-D6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds .
Propiedades
IUPAC Name |
1,1,1,4,4,4-hexadeuteriobutane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXEFYPDANLFS-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C(=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
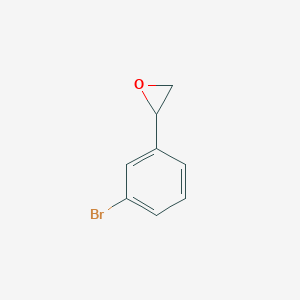


![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
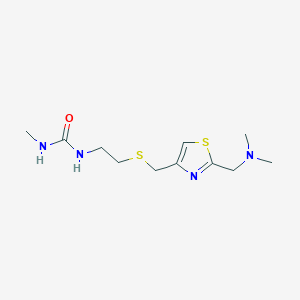



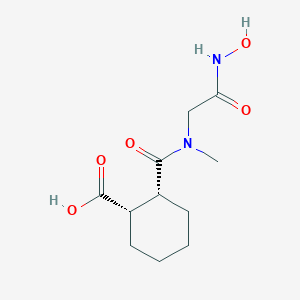
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
